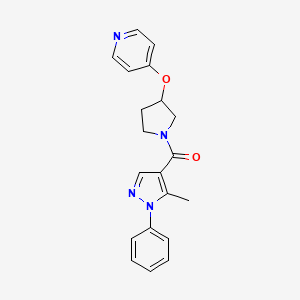

(5-甲基-1-苯基-1H-吡唑-4-基)(3-(吡啶-4-基氧基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

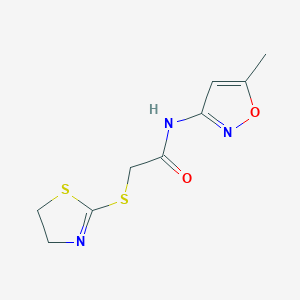

“(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Pyrazole-based derivatives have shown several biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide valuable information about the structure of the compound.

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with different nucleophiles to form a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR spectra of the products were free of a carbonyl function. In addition, one of the compounds exhibited an absorption band at 3425 cm−1 due to a NH function .

科学研究应用

抗氧化特性

该化合物因其自由基清除活性而受到研究。在一项研究中,4,4ʹ-(芳基亚甲基)双(1H-吡唑-5-醇)的衍生物由3-甲基-1-苯基-5-吡唑啉酮和各种苯甲醛合成。 这些衍生物表现出良好的自由基清除活性,其中一些比标准抗坏血酸更有效 。进一步的研究可以探索其作为抗氧化剂在各种环境中的潜力。

抗癌活性

几种以吡唑环为关键结构基序的药物已被批准用于癌症治疗。在同一项研究中,一些4,4ʹ-(芳基亚甲基)双(1H-吡唑-5-醇)的衍生物对结直肠癌RKO细胞具有细胞毒性。值得注意的是,化合物3i表现出强大的清除活性(IC50为6.2±0.6 µM)和对RKO细胞的细胞毒性(IC50为9.9±1.1 µM)。 自噬蛋白被激活作为生存机制,而p53介导的凋亡是细胞死亡的主要途径 .

抗寄生虫潜力

虽然没有直接针对抗寄生虫作用进行研究,但分子模拟分析表明化合物13(一种相关衍生物)表现出有效的体外抗前鞭毛体活性。 其在LmPTR1口袋中的有利结合模式表明其可能具有抗利什曼病特性 .

抗肿瘤特性

在另一项研究中,合成了1-取代-2-(5-取代-1-苯基-1H-吡唑-3-基)-1H-苯并[d]咪唑衍生物。对这些化合物进行了抗肿瘤潜力的评估,针对不同的细胞系,包括MCF-7和CaCo-2。 虽然没有提到这种特定化合物,但它突出了吡唑类分子在癌症研究中的广泛关注 .

抗HIV-1活性

吲哚衍生物与吡唑具有某些结构特征,已被探索用于其抗HIV-1特性。 虽然与我们的化合物没有直接关系,但这更广泛的背景强调了杂环化合物在抗病毒研究中的潜力 .

作用机制

The mechanism of action of similar compounds has been studied. For instance, some hydrazine-coupled pyrazoles were evaluated for their antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the compounds .

安全和危害

未来方向

The future directions in the research of similar compounds could involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new strategies to access these valuable structures is of interest .

属性

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-15-19(13-22-24(15)16-5-3-2-4-6-16)20(25)23-12-9-18(14-23)26-17-7-10-21-11-8-17/h2-8,10-11,13,18H,9,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSVNRVQGLGIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2576950.png)

![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2576958.png)

![2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2576959.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2576963.png)

![2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2576964.png)

![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)